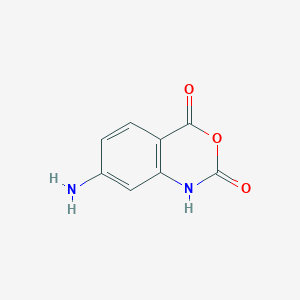

4-Aminoisatoic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYOVJPPABNNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654103 | |

| Record name | 7-Amino-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179331-04-5 | |

| Record name | 7-Amino-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179331-04-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization of 4 Aminoisatoic Anhydride

Direct Synthesis Strategies for 4-Aminoisatoic Anhydride (B1165640) and Related Isatoic Anhydrides

The direct formation of the isatoic anhydride ring system can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods primarily include oxidative routes, nucleophilic acyl substitution, and increasingly, green chemistry approaches that prioritize sustainability.

A prominent method for the synthesis of isatoic anhydrides involves the oxidation of isatins. This transformation accomplishes a ring expansion of the five-membered ring in isatin (B1672199) to the six-membered ring of isatoic anhydride. Historically, strong oxidizing agents were employed for this purpose. For instance, chromium trioxide in glacial acetic acid or acetic anhydride was considered a suitable oxidizing agent for N-unsubstituted isatins. However, the use of chromium-based reagents is now largely avoided due to their toxicity and the explosive nature of their mixtures with acetic acid or its anhydride.

Modern approaches have shifted towards safer and more environmentally friendly oxidizing agents. Hydrogen peroxide in an acidic medium has been successfully used for the preparation of various isatoic anhydrides from their corresponding isatins google.com. The reaction is typically carried out by dissolving or suspending the isatin in a carboxylic acid, such as formic acid or acetic acid, and then adding aqueous hydrogen peroxide. The reaction can be accelerated by the addition of an inorganic acid like sulfuric acid.

A particularly "green" modification of this method utilizes a urea-hydrogen peroxide complex in conjunction with ultrasonic irradiation. This approach significantly reduces reaction times and often leads to excellent yields and high purity of the desired isatoic anhydrides.

| Oxidizing Agent | Solvent/Conditions | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|---|

| Chromium Trioxide | Glacial Acetic Acid/Acetic Anhydride | Effective for N-unsubstituted isatins | Toxic, potentially explosive | Good to excellent |

| Hydrogen Peroxide | Formic Acid/Acetic Acid | Safer, more environmentally friendly | May require acid catalyst and careful temperature control | High (e.g., 13.2 parts from 14.7 parts isatin) google.com |

| Urea-Hydrogen Peroxide | Acetic Anhydride/Acetic Acid or Formic Acid with Ultrasound | Green reagent, rapid reaction times with ultrasound | Ultrasound equipment may be required for optimal results | Excellent |

The classical and still widely used method for the synthesis of isatoic anhydrides, including 4-aminoisatoic anhydride, is through the cyclization of the corresponding anthranilic acid derivative via nucleophilic acyl substitution. This typically involves the reaction of the anthranilic acid with a carbonylating agent such as phosgene (B1210022) or a phosgene equivalent like ethyl chloroformate orgsyn.orgtezu.ernet.in.

The reaction with phosgene is often carried out by passing phosgene gas into a solution of the anthranilic acid hydrochloride orgsyn.org. The amino group of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by an intramolecular cyclization where the carboxylate group displaces a chloride ion, leading to the formation of the isatoic anhydride ring. The reaction temperature is typically controlled to prevent side reactions, and the product often precipitates from the reaction mixture, allowing for easy isolation orgsyn.org. This method is adaptable for various substituted anthranilic acids, including 4-aminoanthranilic acid, to produce the corresponding substituted isatoic anhydrides orgsyn.orgursinus.edu.

While effective, the high toxicity of phosgene necessitates stringent safety precautions. This has led to the development of alternative, less hazardous carbonylating agents.

| Carbonylating Agent | Typical Starting Material | Key Reaction Conditions | Advantages | Disadvantages | Reported Yield |

|---|---|---|---|---|---|

| Phosgene | Anthranilic Acid Hydrochloride | Aqueous HCl, temperature <50°C | High yielding, well-established | Extremely toxic, requires specialized handling | 72-75% orgsyn.org |

| Ethyl Chloroformate | Anthranilic Acid | Prolonged reflux | Less hazardous than phosgene | Can lead to side products (monoethyl or diethyl isatoate) orgsyn.org | Variable |

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for the synthesis of isatoic anhydrides. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One of the key principles of green chemistry is the avoidance of catalysts where possible, especially those based on heavy metals. Catalyst-free condensation reactions for the synthesis of derivatives from isatoic anhydride have been reported. For instance, the three-component condensation of isatoic anhydride, an aldehyde, and an amine can proceed efficiently in the absence of a catalyst, particularly when using environmentally benign solvents like water or ethanol-water mixtures. While this example pertains to the derivatization of isatoic anhydride, the principle of catalyst-free synthesis is a key goal in the preparation of the anhydride itself. The synthesis of isatoic anhydride from phthalic anhydride and urea (B33335), followed by reaction with sodium hypochlorite, can also be considered a process that, while not strictly catalyst-free, avoids heavy metal catalysts sciencemadness.org.

The use of green solvents is a cornerstone of environmentally benign synthesis. Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. The synthesis of quinazolinone derivatives from isatoic anhydride has been successfully demonstrated in aqueous media, highlighting the potential for water to be used in reactions involving isatoic anhydride.

Ionic liquids (ILs) are another class of green solvents that have gained attention due to their low vapor pressure, thermal stability, and recyclability. While specific examples of the synthesis of this compound in ionic liquids are not yet prevalent in the literature, their application in related organic transformations, such as esterification reactions catalyzed by acidic ionic liquids, suggests their potential utility in the synthesis of isatoic anhydrides nih.gov. The use of a low transition temperature mixture formed from 1-butyl-3-(methoxycarbonylmethyl)imidazolium chloride and iron(III) chloride has been shown to be an efficient catalyst for the synthesis of quinazolines, which are often derived from isatoic anhydride researchgate.net.

One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation, thereby reducing solvent waste, purification steps, and energy consumption. The synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives, which are structurally related to isatoic anhydrides, has been achieved in a one-pot reaction from anthranilic acid and an acid chloride using an iminium cation as a cyclizing agent under mild conditions nih.gov. Another example is a patented "one kettle" process for synthesizing isatoic anhydride from phthalic anhydride and urea, followed by treatment with liquid alkali and hypochlorite, which minimizes industrial operations and discharging links, leading to high yield and purity google.com. These approaches exemplify the principles of green chemistry by maximizing efficiency and minimizing waste.

| Approach | Key Features | Examples/Potential Applications | Environmental Benefits |

|---|---|---|---|

| Catalyst-Free Condensation | Avoids the use of (often toxic) catalysts | Three-component reactions of isatoic anhydride, aldehydes, and amines. | Reduces chemical waste and potential for catalyst contamination. |

| Aqueous and Ionic Liquid Media | Replacement of volatile organic compounds (VOCs) with greener solvents. | Synthesis of quinazolinones from isatoic anhydride in water. Use of ionic liquids as catalysts in related reactions nih.govresearchgate.net. | Reduced toxicity, flammability, and environmental pollution. Potential for catalyst/solvent recycling. |

| One-Pot Multi-Component Reactions | Multiple bond-forming reactions in a single pot. | One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones nih.gov. "One kettle" synthesis of isatoic anhydride google.com. | Increased efficiency, reduced waste, and lower energy consumption. |

Environmentally Benign (Green Chemistry) Synthetic Approaches

Chemical Transformations and Functionalization of the this compound Core

The this compound molecule serves as a versatile scaffold in organic synthesis, primarily due to the reactivity of its anhydride ring. The presence of two electrophilic carbonyl carbons makes it susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via a ring-opening mechanism, leading to the formation of a diverse range of 2,4-diaminobenzoyl derivatives or subsequent cyclized products. The outcome of the reaction is largely dictated by the nature of the attacking nucleophile and the reaction conditions employed.

The fundamental reactivity of this compound involves the nucleophilic acyl substitution at one of its carbonyl groups, leading to the cleavage of the heterocyclic ring. This process is often accompanied by the evolution of carbon dioxide, which acts as a thermodynamic driving force for the reaction. wikipedia.org This reactivity allows for the introduction of various functional groups onto the 2-aminobenzoyl framework, making it a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

The reaction of this compound with alcohols or phenols provides a direct route to the corresponding esters of 4-aminoanthranilic acid. This transformation, known as alcoholysis, typically requires heating or the presence of a catalyst to proceed efficiently. wikipedia.orgchemguide.co.uk Simple aliphatic alcohols generally react readily, especially in the presence of a base catalyst such as sodium hydroxide, to give high yields of the respective alkyl 4-amino-2-aminobenzoates. myttex.net The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on a carbonyl carbon of the anhydride ring, followed by ring-opening and decarboxylation. libretexts.org

Phenols also participate in this reaction to yield aryl 4-amino-2-aminobenzoates. myttex.net However, the reactivity can be influenced by substituents on the phenol (B47542) ring; phenols bearing electron-withdrawing groups may react less readily under standard conditions. myttex.net The reaction is a valuable method for synthesizing these esters, which are important intermediates in various synthetic pathways. libretexts.org

Table 1: Esterification of this compound with Alcohols and Phenols

| Nucleophile | Reagent Example | Product Class | General Product Structure |

| Alcohol | Ethanol | Alkyl 4-amino-2-aminobenzoate | |

| Phenol | Phenol | Aryl 4-amino-2-aminobenzoate |

In a reaction analogous to ester formation, this compound reacts with thiols (mercaptans) and thiophenols to produce S-alkyl and S-aryl 4-amino-2-aminobenzothioates, respectively. ursinus.edu Notably, primary aliphatic mercaptans and thiophenols often exhibit greater reactivity towards the anhydride ring compared to their alcohol counterparts. myttex.net This enhanced reactivity is attributed to the higher nucleophilicity of sulfur compared to oxygen.

The reaction proceeds through a decarboxylative thioesterification process. researchgate.net The thiol attacks one of the carbonyl groups, leading to the opening of the anhydride ring and the subsequent loss of carbon dioxide to form the stable thioester product. wikipedia.org This method provides a straightforward synthesis for 2-aminobenzothioate derivatives, which are valuable in medicinal chemistry and materials science. myttex.net

Table 2: Thioester Synthesis from this compound

| Nucleophile | Reagent Example | Product Class | General Product Structure |

| Thiol/Mercaptan | Ethanethiol | S-Alkyl 4-amino-2-aminobenzothioate | |

| Thiophenol | Thiophenol | S-Aryl 4-amino-2-aminobenzothioate |

The reaction between this compound and amines is a widely utilized and efficient method for the synthesis of N-substituted 2,4-diaminobenzamides, also known as 4-aminoanthranilamide derivatives. semanticscholar.orgepa.gov Primary and secondary amines act as potent nucleophiles, readily attacking the anhydride ring at room temperature or with gentle heating to yield the corresponding amides with the concurrent evolution of carbon dioxide. epa.govlibretexts.org

This reaction is quite general, accommodating a wide range of aliphatic and aromatic primary and secondary amines. semanticscholar.orgresearchgate.net The resulting anthranilamides are crucial intermediates in the synthesis of a variety of biologically important heterocyclic compounds, including quinazolinones and benzodiazepines. semanticscholar.orgnih.gov The reaction conditions can be optimized to favor the formation of the desired amide product and minimize potential side reactions. epa.gov

Table 3: Synthesis of 4-Aminoanthranilamide Derivatives

| Nucleophile | Reagent Example | Product Class | General Product Structure |

| Primary Amine | Aniline (B41778) | N-Aryl-2,4-diaminobenzamide | |

| Secondary Amine | Diethylamine | N,N-Diethyl-2,4-diaminobenzamide |

The reaction of this compound with alpha-amino acids opens a pathway to more complex molecular architectures. The initial step involves the nucleophilic attack of the amino group of the alpha-amino acid on the anhydride, leading to ring-opening and the formation of an N-(4-amino-2-aminobenzoyl)amino acid intermediate.

This intermediate possesses both a carboxylic acid and an amide functionality, making it a prime candidate for subsequent intramolecular cyclization reactions. Depending on the reaction conditions and the structure of the amino acid, these intermediates can be converted into various heterocyclic systems, such as benzodiazepines or quinazolinones. For instance, analogous reactions using different anhydrides and amino acid derivatives have been shown to produce complex heterocyclic structures like pyridazines. rdd.edu.iq This two-step sequence—ring-opening followed by cyclization—represents a powerful strategy for building diverse heterocyclic libraries from simple starting materials.

Table 4: Reaction with Alpha-Amino Acids

| Nucleophile | Reagent Example | Intermediate Product | Potential Heterocyclic Products |

| Alpha-Amino Acid | Glycine | N-(4-amino-2-aminobenzoyl)glycine | Benzodiazepinediones, Quinazolinones |

Active methylene (B1212753) compounds, which are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), can act as carbon nucleophiles in the presence of a base. egyankosh.ac.in The carbanion generated from an active methylene compound, such as diethyl malonate or ethyl acetoacetate, can attack the electrophilic carbonyl of this compound. myttex.net

This reaction initiates a sequence involving ring-opening, decarboxylation, and subsequent intramolecular cyclization (condensation). The final products are typically substituted quinoline (B57606) derivatives, specifically hydroxyquinolinones. wikipedia.org This reaction provides a valuable route for the construction of the quinoline core, a privileged scaffold in medicinal chemistry. The specific structure of the resulting quinolinone depends on the nature of the active methylene compound used. myttex.net

Table 5: Reactions with Active Methylene Compounds

| Nucleophile Type | Reagent Example | Product Class | General Product Structure |

| Active Methylene | Diethyl malonate | Substituted Hydroxyquinolinone |

Cyclization Chemistry and Heterocyclic Compound Synthesis Derived from this compound

This compound is a versatile precursor in synthetic organic chemistry, valued for its dual reactivity which allows for the construction of a wide array of nitrogen-containing heterocyclic compounds. Its structure, incorporating both a reactive anhydride and an aromatic amine, facilitates various cyclization strategies.

Synthesis of Quinazolinone and Dihydroquinazolinone Frameworks

The synthesis of quinazolinone and its dihydro-analogs from isatoic anhydride derivatives is a cornerstone of heterocyclic chemistry. Multicomponent reactions (MCRs) are particularly favored for their efficiency and atom economy. jyotiacademicpress.net A common and effective strategy involves the one-pot, three-component condensation of an isatoic anhydride, an amine, and an aldehyde or ketone. nih.gov This approach has been developed under various catalytic conditions to produce diverse libraries of these scaffolds. jyotiacademicpress.net

For the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, isatoic anhydride, a primary amine, and an aldehyde are reacted together. nih.gov This reaction can be catalyzed by various agents, including magnetic Fe3O4 nanoparticles in water, which allows for easy catalyst recovery and reuse. nih.gov Other catalysts like Brønsted acidic ionic liquids have also been employed to promote this transformation efficiently in aqueous media. jyotiacademicpress.net The reaction proceeds through the initial formation of a 2-aminobenzamide (B116534) intermediate, which then undergoes cyclization with the aldehyde. researchgate.net

The synthesis of the fully aromatic quinazolin-4(3H)-one framework often requires an additional oxidation step or modified starting materials. organic-chemistry.org An iron(III) chloride catalyzed reaction of isatoic anhydride with amidoxime (B1450833) derivatives provides a simple and highly efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Alternatively, a three-component reaction between isatoic anhydride, primary amines, and benzyl (B1604629) halides under Kornblum conditions (oxidation of the halide to an aldehyde in situ) also yields 4(3H)-quinazolinones in excellent yields. organic-chemistry.org

Table 1: Catalytic Systems for Dihydroquinazolinone Synthesis

| Catalyst System | Components | Solvent | Key Advantages |

|---|---|---|---|

| Fe3O4 Nanoparticles | Isatoic Anhydride, Amine, Aldehyde | Water | Magnetically recoverable, reusable catalyst. nih.gov |

| Brønsted Acidic Ionic Liquid | Isatoic Anhydride, Amine, Aldehyde | Water | Recyclable, eco-friendly media. jyotiacademicpress.net |

| p-Toluenesulfonic acid (p-TsOH) | Anthranilamide, Aldehyde | N/A | Conventional method. jyotiacademicpress.net |

| Amberlyst-15 | Isatoic Anhydride, Amine, Aldehyde | N/A | Heterogeneous catalyst, microwave compatible. jyotiacademicpress.net |

Formation of 1,4-Benzodiazepine-2,5-diones

The 1,4-benzodiazepine-2,5-dione scaffold is another important heterocyclic system accessible from isatoic anhydride derivatives. These compounds can be synthesized through a multi-step sequence that leverages the reactivity of the anhydride. One approach involves the reaction of isatoic anhydride with an amino acid. rsc.org This reaction forms an intermediate N-(2-carboxyphenyl)amino acid, which can then be cyclized to form the seven-membered benzodiazepine (B76468) ring. A novel methodology utilizes H2PtCl6 as a catalyst for this transformation, allowing for the synthesis of a family of 1,4-benzodiazepine-2,5-diones with diverse substituents at the C-3 position, derived from various amino acid precursors. rsc.org This method highlights the utility of isatoic anhydride as a building block for creating complex, biologically relevant scaffolds. rsc.org

Preparation of Substituted Anilines

Isatoic anhydride and its derivatives serve as valuable precursors for the synthesis of substituted anilines, which are themselves crucial intermediates in pharmaceuticals and materials science. nih.govnih.gov A straightforward method involves the manipulation of isatoic anhydride-8-amide, which can be prepared from isatin-7-carboxylic acid. nih.govnih.gov This specialized anhydride can undergo pH-sensitive cyclization or decarboxylation reactions. nih.gov Under specific conditions, the anhydride ring can be opened and the molecule can undergo decarboxylation to yield highly substituted aniline derivatives, including those with cyano groups. nih.gov This approach is noted for being simple, efficient at room temperature, and scalable. nih.gov The general principle involves the ring-opening of the anhydride by a nucleophile, followed by the loss of carbon dioxide to generate the free aniline.

Table 2: Aniline Derivatives from Isatoic Anhydride-8-amide (IAA)

| Reagent/Condition | Product Type | Key Features |

|---|---|---|

| NaOH, 0 °C | 2,3-diaminobenzamide | Ring opening and hydrolysis. researchgate.net |

| Primary Amines | N-substituted 2,3-diaminobenzamides | Amide formation. researchgate.net |

| Bromine, H2SO4, 100 °C | Bromo-substituted anilines | Decarboxylation and halogenation. researchgate.net |

| Methanol, reflux | Methyl 2,3-diaminobenzoate | Esterification post-ring opening. researchgate.net |

Design and Synthesis of Tryptanthrin (B1681603) and its Analogues from 5-Aminoisatoic Anhydride

Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a potent natural alkaloid. The most efficient and economically viable synthesis of tryptanthrin and its analogues involves the condensation reaction between an isatoic anhydride derivative and an isatin derivative. arkat-usa.orgumich.edu Specifically, to generate analogues of tryptanthrin, a substituted isatoic anhydride such as 5-aminoisatoic anhydride can be reacted with isatin.

This transformation can be achieved under various reaction conditions. arkat-usa.orgumich.edu Common methods include heating the reactants in a solvent like toluene (B28343) with a base such as triethylamine (B128534) or pyridine. arkat-usa.orgumich.edu Alternative conditions employ DBU/DMAP or an inorganic base like sodium hydride in DMF. arkat-usa.orgumich.edu A solvent-free protocol using microwave irradiation in the presence of potassium carbonate has also been reported as an effective method. arkat-usa.org The reaction proceeds via the nucleophilic attack of the isatin enolate on the isatoic anhydride, followed by cyclization and dehydration to yield the final tetracyclic product.

Chemoselective Acylation Properties of Aminoisatoic Anhydrides

Aminoisatoic anhydrides possess two key functional groups that can participate in acylation reactions: the amino group and the anhydride moiety. Achieving chemoselectivity—selectively reacting one group in the presence of the other—is crucial for their synthetic utility. The differing reactivity of these groups can be exploited under specific conditions.

The amino group is a nucleophile, while the anhydride is an electrophile. In a typical reaction with an external nucleophile, the anhydride is the primary site of attack. However, the amino group can also be acylated. Control over selectivity is often achieved by manipulating the reaction pH. Under appropriately acidic conditions, the amino group becomes protonated to form an ammonium (B1175870) salt. nih.gov This protonation deactivates its nucleophilicity, effectively "protecting" it from acylation. nih.gov Consequently, acylation reactions with external nucleophiles will occur selectively at the anhydride carbonyl carbons. nih.gov This principle allows for the chemoselective O-acylation of hydroxyamino acids and amino alcohols using acylating agents under acidic conditions, and the same concept applies to controlling the reactivity within the aminoisatoic anhydride molecule itself. nih.gov Conversely, under neutral or basic conditions, both the amino group and the anhydride are reactive, potentially leading to self-polymerization or other side reactions if not carefully controlled.

Mechanistic Insights into 4 Aminoisatoic Anhydride Reactivity

Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms

The core reaction mechanism for 4-Aminoisatoic anhydride (B1165640) and its derivatives is nucleophilic acyl substitution. masterorganicchemistry.com This process occurs through a characteristic two-stage mechanism known as the addition-elimination pathway. masterorganicchemistry.comvanderbilt.edu

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride ring. This attack breaks the carbon-oxygen pi bond, leading to the formation of a transient, high-energy tetrahedral intermediate. vanderbilt.edukhanacademy.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, a portion of the anhydride ring acts as a leaving group, which is expelled. masterorganicchemistry.comvanderbilt.edu

Investigation of Anhydride Ring Cleavage Pathways

A primary reactive pathway for 4-Aminoisatoic anhydride involves the cleavage of its heterocyclic ring. This process is a direct consequence of nucleophilic acyl substitution, where the attack of a nucleophile leads to the ring opening. The molecule possesses two carbonyl groups at the C2 and C4 positions, but the C2 carbonyl, being part of a mixed carboxylic-carbamic anhydride system, is generally more electrophilic and susceptible to nucleophilic attack.

Studies on isatoic anhydride's reactions demonstrate that primary amines readily attack the anhydride, leading to the formation of the corresponding substituted anthranilamides along with the evolution of carbon dioxide. epa.gov This outcome strongly indicates that the nucleophilic attack occurs preferentially at the C2 carbonyl, leading to the cleavage of the O1-C2 bond. The resulting unstable carbamic acid intermediate then decarboxylates to yield the final amide product.

Hydrolysis represents another key ring-opening pathway. In this reaction, a water molecule acts as the nucleophile. The mechanism involves the hydrogen bonding of water to the ring, which weakens the C-O bridging bonds. nih.gov This is followed by the nucleophilic attack of water, leading to the formation of two carboxyl groups and the opening of the ring, ultimately yielding 4-aminobenzoic acid derivatives. nih.gov

Role of Catalysis in this compound Transformations

Catalysis plays a crucial role in modulating the reactivity and selectivity of reactions involving this compound. Different catalytic systems can be employed to enhance reaction rates and control product formation.

Lewis acids function as effective catalysts by activating the anhydride system toward nucleophilic attack. wikipedia.org A Lewis acid coordinates with a lone-pair bearing, electronegative atom, such as the oxygen of a carbonyl group. wikipedia.org This coordination increases the partial positive charge on the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to attack by weak nucleophiles.

Common Lewis acids used for such activations include metal halides and triflates. wikipedia.orgtcichemicals.com In the context of cyclic anhydrides, Lewis acids like Titanium tetrachloride (TiCl₄) and Boron trifluoride (BF₃) have been shown to effectively catalyze reactions. nih.gov The coordination of the Lewis acid to one of the carbonyl oxygens in this compound would dramatically enhance its reactivity in reactions like Friedel-Crafts acylations or additions of various nucleophiles. wikipedia.org

| Lewis Acid | Typical Application | Mechanism of Action |

|---|---|---|

| Aluminum chloride (AlCl₃) | Friedel-Crafts reactions, Diels-Alder reactions | Coordinates to carbonyl oxygen to increase electrophilicity. |

| Boron trifluoride (BF₃) | Diels-Alder reactions, Aldol (B89426) reactions | Activates carbonyl substrates towards nucleophilic attack. |

| Titanium tetrachloride (TiCl₄) | Aldol reactions, Mukaiyama aldol addition | Acts as a strong Lewis acid to coordinate with carbonyls. |

| Tin tetrachloride (SnCl₄) | Friedel-Crafts reactions, Ene reactions | Enhances reaction rates and can influence regioselectivity. |

| Ytterbium triflate (Yb(OTf)₃) | Aldol reactions, often stable in aqueous media | Functions as a water-tolerant Lewis acid catalyst. tcichemicals.com |

Base catalysis in anhydride reactions can proceed through two primary mechanistic pathways. The first involves the base acting as a direct nucleophile, attacking the carbonyl carbon to initiate the substitution reaction. youtube.com The second, known as general-base catalysis, involves the base deprotonating a weakly nucleophilic species (like water or an alcohol), thereby increasing its nucleophilicity and facilitating its attack on the anhydride. researchgate.netetsu.edu

In the specific case of this compound, bases can also exhibit specificity by reacting with the N-H group of the amino substituent. Strong, non-nucleophilic bases such as sodium hydride (NaH) or diisopropylamine (B44863) (DIPA) can deprotonate the nitrogen atom. nih.gov This generates a highly nucleophilic amide anion, which can then undergo reactions like N-alkylation or N-benzylation, demonstrating a pathway where the base selectively activates a different part of the molecule rather than directly participating in the ring-opening. nih.gov

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). theaic.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants, usually an anion, across the phase boundary into the other phase where the reaction can occur. slideshare.netoperachem.com

This methodology is particularly useful for reactions where the nucleophile is an inorganic salt soluble in water, while the this compound substrate is dissolved in an organic solvent. researchgate.net The lipophilic cation of the PTC forms an ion-pair with the nucleophilic anion, allowing it to be transported into the organic phase for reaction. slideshare.net A notable application is the N-benzylation of isatoic anhydride, where tetra-butyl ammonium bromide (TBAB) is used as a phase transfer catalyst in the presence of a base, significantly improving reaction efficiency. nih.gov

| Catalyst Type | Example | Mechanism of Action |

|---|---|---|

| Quaternary Ammonium Salts | Tetra-butyl ammonium bromide (TBAB) | Transports anions (nucleophiles) from an aqueous or solid phase to an organic phase. nih.govslideshare.net |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Forms a lipophilic ion-pair with the anion, facilitating its transfer across the phase interface. slideshare.net |

| Crown Ethers | 18-Crown-6 | Complexes with cations (e.g., K⁺), making the associated anion more "naked" and nucleophilic in the organic phase. |

Advanced Research Applications in Medicinal Chemistry and Drug Discovery of 4 Aminoisatoic Anhydride Derivatives

Development of Bioactive Small Molecules with Aminoisatoic Anhydride (B1165640) Scaffolds

The isatoic anhydride scaffold, particularly its amino-substituted variants, serves as a versatile and privileged starting block for the synthesis of a multitude of heterocyclic compounds with significant biological activities. 4-Aminoisatoic anhydride, through its reactive anhydride functionality, readily participates in ring-opening and subsequent cyclization reactions, providing efficient pathways to complex molecular architectures. This reactivity is a cornerstone for the development of novel small molecules aimed at various therapeutic targets.

Kinase Inhibitors and Anti-Cancer Agents based on Quinazoline (B50416) Cores

This compound is a key precursor in the synthesis of the quinazoline ring system, a heterocyclic scaffold that is central to numerous anti-cancer drugs. medchemexpress.com The quinazoline core is a fundamental component of many potent kinase inhibitors, which function by blocking the signaling pathways that drive cancer cell proliferation and survival. tocris.com Several drugs targeting the epidermal growth factor receptor (EGFR), a critical protein in many cancers, are based on a 4-aminoquinazoline structure. nih.gov Marketed anti-cancer agents such as gefitinib, erlotinib, and afatinib (B358) all feature this core structure, highlighting its clinical significance. ebi.ac.uk

The synthesis often involves reacting this compound or its parent compound, isatoic anhydride, with other chemical entities to build the quinazoline framework. nih.gov Researchers continually explore new derivatives by modifying substitutions at various positions of the quinazoline ring to enhance potency and selectivity. For instance, novel quinazoline derivatives have been synthesized and shown to act as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key target in cancer therapy. nih.gov The introduction of different functional groups, such as thiophene-2-ylmethanamine at the C-4 position or diaryl-thiourea moieties, has led to compounds with significant antiproliferative activity against various cancer cell lines. nih.gov

Table 1: Examples of Quinazoline-Based Kinase Inhibitors and their Targets

| Compound Type | Target Kinase(s) | Example Activity | Citation(s) |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR | Gefitinib, Erlotinib (Marketed Drugs) | nih.gov |

| Diaryl-thiourea Quinazolines | EGFR / VEGFR-2 | IC₅₀ = 51 nM (EGFR), 14 nM (VEGFR) for compound 45 | nih.gov |

| Thioacetyl-benzohydrazide Quinazolin-4-ones | VEGFR-2 | IC₅₀ = 4.6 ± 0.06 μM for compound 21 | tocris.com |

| Quinazoline-based dual inhibitors | FLT3 / Aurora A | BPR1K871: IC₅₀ = 19 nM (FLT3), 22 nM (AURKA) | nih.gov |

Antimalarial Compounds Derived from 5-Aminoisatoic Anhydride

The quinoline (B57606) scaffold is a cornerstone of antimalarial drug discovery, with foundational drugs like quinine (B1679958) and chloroquine (B1663885) paving the way for numerous analogues. researchgate.net While the broader class of quinoline- and quinazoline-containing compounds has shown significant antimalarial activity, the specific use of 5-aminoisatoic anhydride as a starting material for modern antimalarial agents is not extensively detailed in the reviewed literature. Research into antimalarials often focuses on the 4-aminoquinoline (B48711) core, which is structurally distinct but related. researchgate.net

Strategies in this field include the hybridization of the quinoline moiety with other pharmacophores. For example, conjugates of 4-aminoquinoline and isatin (B1672199) have been synthesized and evaluated for their antimalarial properties against resistant strains of Plasmodium falciparum. Other synthetic routes focus on modifying existing quinoline drugs like chloroquine to overcome widespread drug resistance. researchgate.net The development of sulfonamides, which inhibit the dihydropteroate (B1496061) synthetase enzyme in the malaria parasite, represents another important class of antimalarials, although these are not directly derived from aminoisatoic anhydrides.

Potential Antiviral Agents through Schiff Base Conjugation with 5-Aminoisatoic Anhydride

Schiff bases, characterized by an imine or azomethine group, are a class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds. They have demonstrated a wide array of biological activities, including antiviral properties. The quinazoline nucleus, which can be derived from aminoisatoic anhydrides, has been used as a scaffold to create novel Schiff base analogues with potential antiviral applications.

While the direct synthesis of antiviral Schiff bases from 5-aminoisatoic anhydride is not explicitly documented in the sourced literature, related heterocyclic compounds are common precursors. For instance, researchers have synthesized 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones by reacting 3-amino-2-phenyl quinazoline-4(3)H-one with various aldehydes. nih.gov These Schiff bases were then screened against a wide panel of viruses, including various herpes viruses, influenza viruses, and feline coronavirus, with some compounds showing notable activity. nih.gov Similarly, Schiff bases derived from isatin, another heterocyclic compound, have been investigated for their antiviral potential.

Agonists Targeting G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) represent a vast and crucial family of drug targets involved in almost every physiological process. nih.gov Ligands that activate these receptors are known as agonists. The development of agonists from this compound derivatives is not a prominently reported area of research in the surveyed scientific literature.

The research landscape for GPCR agonists is extensive, but focuses on other chemical scaffolds. ebi.ac.uk For example, the Mas-related G protein-coupled receptor (MRGPR) family, involved in pain and itch sensations, is activated by ligands such as β-alanine and various peptides. medchemexpress.comnih.gov Some antimalarial quinolines, like chloroquine, have been identified as ligands for certain MRGPRs, mediating itch as a side effect. nih.gov However, a direct synthetic lineage from this compound to compounds designed as GPCR agonists is not established in the available sources. The discovery of new GPCR ligands often relies on high-throughput screening of large compound libraries followed by optimization, rather than synthesis from a specific precursor like this compound. nih.gov

Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For derivatives originating from this compound, particularly quinazolines, extensive SAR studies have been conducted to optimize their therapeutic effects, primarily as kinase inhibitors. nih.govnih.gov

These studies have revealed key structural requirements for potent activity. For EGFR inhibitors, the 4-anilino-quinazoline moiety is considered a privileged scaffold. nih.gov SAR analyses consistently show that the nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for binding to the kinase's active site through hydrogen bonds. nih.gov Furthermore, substitutions at positions 6 and 7 of the quinazoline core with electron-donating groups often enhance inhibitory activity. nih.gov The nature of the group at the 4-position is also critical; for example, incorporating a diaryl urea (B33335) substituent has been shown to yield potent dual inhibitors of EGFR and VEGFR. nih.gov In the development of multi-kinase inhibitors, detailed SAR exploration has enabled the identification of compounds with distinct selectivity profiles, such as dual FLT3/Aurora kinase inhibitors versus selective inhibitors of a single kinase. nih.gov

Multi-Target Drug Design and Polypharmacology Approaches

The "one drug, one target" paradigm is increasingly being supplemented by multi-target drug design, where a single molecule is engineered to interact with multiple disease-relevant targets. This approach can lead to enhanced efficacy and a lower likelihood of developing drug resistance. Quinazoline derivatives, synthesized from precursors like this compound, are exceptionally well-suited for this strategy. medchemexpress.com

Researchers have successfully designed and synthesized quinazoline-based compounds that act as dual or multi-kinase inhibitors. nih.gov These agents can simultaneously block several signaling pathways crucial for tumor growth and angiogenesis. Examples include dual inhibitors of EGFR and VEGFR-2, EGFR and PDGFR-β, or even triple inhibitors targeting EGFR, VEGFR-2, and PDGFR-β. nih.gov One study detailed the development of quinazolines that not only inhibit multiple receptor tyrosine kinases (RTKs) but also interfere with microtubule dynamics, another validated anti-cancer strategy. Another example is the compound BPR1K871, a quinazoline-based molecule identified as a potent inhibitor of Aurora A, Aurora B, and FLT3 kinases, demonstrating significant potential for treating acute myeloid leukemia (AML) and other cancers. nih.gov This polypharmacology approach, often guided by rational design strategies like merging known pharmacophores, positions quinazoline derivatives at the forefront of developing next-generation cancer therapies. medchemexpress.com

Application in Prodrug Strategies for Enhanced Delivery

Extensive research into the applications of this compound and its derivatives in medicinal chemistry has been conducted. However, based on a comprehensive review of available scientific literature, there is currently a notable lack of specific examples or detailed research findings on the use of this compound derivatives directly within prodrug strategies for enhanced drug delivery.

Prodrug design is a well-established approach to overcoming undesirable pharmaceutical or pharmacokinetic properties of active drug molecules, such as poor solubility, instability, or lack of site-specific delivery. nih.gov This often involves the temporary modification of a functional group on the parent drug with a promoiety, which is designed to be cleaved in vivo to release the active pharmaceutical ingredient. Common functional groups targeted for prodrug design include carboxylic acids, hydroxyls, and amines. ijpsjournal.com Strategies for amine-containing drugs, for instance, have included the formation of N-Mannich bases, imines, or specific carbamates to enhance properties like lipophilicity or to achieve targeted release. ijpsjournal.comnih.gov Similarly, anhydride prodrugs of carboxylic acid-containing drugs, such as ibuprofen, have been explored to shield the acidic group and achieve sustained release. nih.gov

While this compound possesses both an amine group and a cyclic anhydride functionality, which theoretically could be exploited in prodrug design, the existing body of research does not appear to have explored this avenue in depth. The literature focuses primarily on the use of this compound as a reactive intermediate for building more complex heterocyclic systems rather than as a cleavable promoiety for drug delivery.

Role as Pharmaceutical Intermediates in Drug Development Efforts

This compound and its derivatives are highly valuable and versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmaceutically active molecules. researchgate.net Their utility stems from the reactive nature of the anhydride ring, which can undergo ring-opening reactions with various nucleophiles, leading to the formation of diverse and complex chemical architectures.

A primary application of isatoic anhydrides in medicinal chemistry is in the synthesis of quinazolines and quinazolin-4(3H)-ones. These heterocyclic systems are considered "privileged structures" as they are found in numerous bioactive natural products and synthetic drugs with a broad spectrum of biological activities. nih.gov Marketed drugs containing the 4-aminoquinazoline core, for example, include potent kinase inhibitors used in cancer therapy. researchgate.net

The synthesis of quinazolin-4(3H)-ones can be efficiently achieved by reacting isatoic anhydride with various compounds. organic-chemistry.org For instance, the reaction of isatoic anhydride with amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, provides a straightforward method to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Another approach involves a three-component reaction between isatoic anhydride, a primary amine, and an aldehyde (generated in situ from the oxidation of a benzyl (B1604629) halide) to yield 4(3H)-quinazolinones in high yields. organic-chemistry.org

The significance of these intermediates is underscored by their role in the development of drugs targeting a range of conditions, including cancer, inflammation, and infectious diseases. researchgate.netresearchgate.net A patent from 1966 described N-arylisatoic anhydrides themselves as possessing anti-inflammatory and analgesic properties, highlighting the inherent pharmacological potential of the core structure. google.com

Biochemical and Biological Research of 4 Aminoisatoic Anhydride Derivatives

Utilization in Enzyme Mechanism Elucidation

Isatoic anhydride (B1165640) and its derivatives serve as valuable reagents for investigating enzyme mechanisms, primarily through two strategies: active site modification and the introduction of fluorescent probes.

The acylation of key amino acid residues within an enzyme's active site can provide insights into their role in catalysis. For instance, isatoic anhydride has been used to acylate α-chymotrypsin, a well-studied serine protease. Infrared and mass spectroscopic studies of the resulting 2-aminobenzoyl-α-chymotrypsin have helped to characterize the hydrogen-bonding environment within the acylated enzyme, offering clues about the catalytic mechanism. thegoodscentscompany.com

Furthermore, the reaction of isatoic anhydride with nucleophiles results in the formation of an anthraniloyl group, which is inherently fluorescent. This property is exploited to create fluorescently labeled substrates or inhibitors. When an enzyme processes such a molecule, changes in the fluorescence signal can be monitored to study reaction kinetics and enzyme-substrate interactions. nih.gov This approach has been applied to develop continuous, sensitive assays for enzymes like protein disulfide-isomerase (PDI), where the cleavage of a disulfide bond in a diabz-GSSG substrate (synthesized using isatoic anhydride) leads to a detectable increase in fluorescence. researchgate.net

Derivatives of isatoic anhydride have also been explored as enzyme inhibitors to probe their function and as a basis for therapeutic design. Studies have shown that isatoic anhydride and its N-methyl derivative can inhibit the enzyme urease. researchgate.net More complex derivatives, such as 1,2,3-benzotriazin-4(3H)-one-based sulfonamides synthesized from 6-nitroisatoic anhydride, have been identified as potent inhibitors of α-glucosidase, an important target in diabetes management. mdpi.comsemanticscholar.org Molecular docking studies of these inhibitors have helped to elucidate their binding modes within the enzyme's active site, revealing key interactions that contribute to their inhibitory potential. mdpi.com

| Compound/Derivative Class | Enzyme Target | Research Application |

| Isatoic anhydride | α-Chymotrypsin | Active site acylation and characterization thegoodscentscompany.com |

| Isatoic anhydride | Protein Disulfide-Isomerase (PDI) | Synthesis of fluorescent substrate for activity assay researchgate.net |

| Isatoic anhydride, N-Methylisatoic anhydride | Urease | Enzyme inhibition studies researchgate.net |

| Benzotriazinone sulfonamides (from nitroisatoic anhydride) | α-Glucosidase | Development of inhibitors and mechanism-of-action studies mdpi.comsemanticscholar.org |

| Quinazolin-2,4-dione dimers (from isatoic anhydride) | HDAC6 | Development of inhibitors for cancer research tandfonline.com |

Applications in Nucleic Acid Chemistry and Biology

The unique structure of RNA, specifically the presence of the 2'-hydroxyl (2'-OH) group on the ribose sugar, distinguishes it from DNA and presents a target for selective chemical modification. Isatoic anhydride derivatives have been ingeniously developed as reagents that preferentially acylate this 2'-OH group, leading to a suite of powerful tools for RNA research.

The regioselective acylation of the 2'-OH group of a ribonucleotide by an isatoic anhydride derivative introduces a bulky substituent. google.com This modification sterically hinders the activity of enzymes like reverse transcriptase, which uses the RNA strand as a template. The enzyme stalls when it encounters an acylated nucleotide, effectively inhibiting further polymerization at that site.

This principle is the foundation of the Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) technique. glpbio.comabmole.combiocat.com In SHAPE, reagents such as N-methylisatoic anhydride (NMIA) or 1-methyl-7-nitroisatoic anhydride (1M7) are used to modify RNA. glpbio.comgoogle.com The reagents react with the 2'-OH groups of nucleotides that are conformationally flexible, which are typically found in single-stranded or dynamic regions of the RNA. By identifying where the reverse transcriptase stalls, researchers can map the secondary and tertiary structure of RNA molecules at single-nucleotide resolution. glpbio.comnih.gov Bifunctional derivatives like trans-bis-isatoic anhydride (TBIA) have also been created to act as cross-linkers, enabling the exploration of higher-order RNA-RNA interactions and tertiary structure. tocris.com

The ability to attach fluorescent tags to RNA is crucial for studying its localization, dynamics, and interactions. Isatoic anhydride derivatives conjugated to fluorophores provide a means for direct and selective RNA labeling. The anhydride reacts with the 2'-OH group, covalently attaching the fluorescent molecule. google.com

A key advantage of this method is that it can be performed on unmodified RNA, avoiding the need for enzymatic incorporation of labeled nucleotides. For example, reaction of isatoic anhydride with the 3'-terminal ribose of tRNAVal results in an anthraniloyl-tRNA, where the attached anthraniloyl group serves as a fluorescent reporter to monitor interactions with proteins like elongation factor Tu (EF-Tu). nih.gov The development of water-soluble isatoic anhydride probes and derivatives linked to bright fluorophores like Cy3 and Cy5 has further expanded the versatility of this technology, allowing for more sensitive detection in various biological applications. google.comcharlotte.edu

The selective acylation of RNA over DNA forms the basis of innovative methods for purifying RNA from complex biological mixtures. rsc.org Researchers have designed isatoic anhydride derivatives that include a biotin (B1667282) tag, often connected via a cleavable disulfide linker. researchgate.netrsc.orgnih.gov One such reagent is biotin-conjugated N-methylisatoic anhydride. nih.govmedchemexpress.com

The extraction process involves incubating the DNA/RNA mixture with the biotinylated anhydride, which selectively acylates the RNA at the 2'-OH positions. rsc.orgnih.gov The resulting biotin-tagged RNA can then be captured and isolated using streptavidin-coated magnetic beads. researchgate.netrsc.org DNA and other molecules are washed away. Subsequently, the disulfide linker can be cleaved, releasing the purified RNA from the beads. researchgate.netnih.gov This method has been refined by developing more reactive pyridine-based isatoic anhydride derivatives that function efficiently at room temperature, enhancing the selectivity of RNA extraction by reducing minor side-reactions with DNA. rsc.orgnih.gov

| Derivative | Application | Mechanism of Action |

| N-Methylisatoic anhydride (NMIA) | SHAPE-based RNA structure analysis | Regioselective 2'-OH acylation stalls reverse transcriptase glpbio.comabmole.com |

| 1-Methyl-7-nitroisatoic anhydride (1M7) | In-cell SHAPE analysis | Highly reactive 2'-OH acylation for probing RNA in vivo google.comnih.gov |

| Anthraniloyl group (from Isatoic anhydride) | Fluorescent reporter on tRNA | Monitors protein-RNA interactions via fluorescence changes nih.gov |

| Biotin-conjugated N-methylisatoic anhydride | Selective RNA extraction | 2'-OH acylation allows for capture by streptavidin beads rsc.orgnih.govmedchemexpress.com |

| Biotin-conjugated pyridine-based isatoic anhydride | Selective RNA extraction | More reactive derivative allows for room-temperature RNA capture rsc.orgnih.gov |

Chemical Modification of Proteins and Carbohydrate Substrates

The acylating ability of isatoic anhydrides extends to modifying other critical biomolecules, including proteins and carbohydrates. This capability allows for the introduction of various tags and functional groups to study their structure and function.

Isatoic anhydride and its derivatives react with nucleophilic side chains of amino acids. biorxiv.org While early work focused on the acylation of α-chymotrypsin, thegoodscentscompany.com recent studies have shown that SHAPE reagents like 1M7 and NMIA can modify proteins by reacting with the side chains of lysine (B10760008), cysteine, serine, and threonine. biorxiv.org This reactivity is leveraged to attach specific chemical moieties to proteins, such as biotin for affinity purification or other chemical handles for subsequent reactions. biorxiv.org The modification of lysine residues, in particular, has been a target for tuning the ligation chemistry of isatoic anhydrides. dntb.gov.ua This has practical applications in proteomics, for example, in the pre-labeling of proteins with fluorescent tags before polyacrylamide gel electrophoresis (PAGE) for sensitive detection. biorxiv.org

In carbohydrate chemistry, isatoic anhydrides are used to label saccharides. A patented method describes reacting a derivatized saccharide with an isatoic anhydride to produce a hydrophilic, fluorescently-labeled carbohydrate. google.com This labeling strategy is useful for creating probes to study carbohydrate-protein interactions or for use in glycan analysis assays. The modification of carbohydrates, including those on glycoproteins, is a significant area of research, and the introduction of ester amino acid groups through reactions involving anhydrides is recognized as a valuable strategy for therapeutic and diagnostic applications. researchgate.net

Exploration of Bioactivity Mechanisms at the Molecular and Cellular Level

Beyond their use as biochemical tools, derivatives of 4-aminoisatoic anhydride exhibit intrinsic biological activities, and research has focused on understanding their mechanisms of action at the molecular and cellular levels.

Several studies have demonstrated the enzyme inhibitory potential of these compounds. For example, isatoic anhydride itself has been shown to inhibit Bacillus pasteurii urease. researchgate.net A series of 1,2,3-benzotriazin-4(3H)-one sulfonamides, synthesized from a 6-nitroisatoic anhydride precursor, were found to be effective inhibitors of α-glucosidase. mdpi.com In-depth analysis, including molecular docking simulations, revealed that these compounds bind to the enzyme's active site through hydrogen bonding and other electronic interactions, explaining their inhibitory effect. mdpi.comsemanticscholar.org The electronic properties of the inhibitors, governed by substituents on the phenyl ring, were found to be crucial for their activity. mdpi.com

In the context of cancer research, dimers based on a quinazolin-2,4-dione scaffold, which is synthesized from isatoic anhydride, have been developed as inhibitors of histone deacetylase 6 (HDAC6). tandfonline.com These compounds were evaluated for their cytotoxic effects on cancer cell lines, providing a basis for developing novel therapeutic agents. tandfonline.com The mechanism of action at the molecular level often relates to the inherent reactivity of the anhydride ring. Kinetic studies on the reaction of isatoic anhydride with various nucleophiles have shown that it can act as a "masked isocyanate," which contributes to its reactivity profile and is an important consideration for its biological effects and the design of heterocyclic drugs. rsc.org

Materials Science and Polymer Research Involving 4 Aminoisatoic Anhydride

Role as Chemical Blowing Agents for Polymer Foaming

Chemical blowing agents are additives that decompose at elevated temperatures to generate gas, which in turn creates a cellular structure within a polymer matrix, resulting in a polymer foam. Isatoic anhydride (B1165640), the parent compound of 4-aminoisatoic anhydride, is recognized as a chemical blowing agent in the polymer industry. nih.gov This functionality stems from its propensity to release carbon dioxide (CO₂) upon thermal decomposition. nih.gov The decomposition of isatoic anhydride proceeds to generate CO₂ and anthranilic acid. nih.gov

The addition of the amino group in this compound is expected to influence its decomposition temperature and the volume of gas generated, thereby affecting its efficiency as a blowing agent for various polymer systems, including polyurethane and PVC foams. The precise control over the cellular morphology of foams is critical as it dictates the final properties of the material, such as density, insulation capacity, and mechanical strength.

Table 1: General Characteristics of Isatoic Anhydride as a Chemical Blowing Agent

| Property | Value | Reference |

| Decomposition Products | Carbon Dioxide, Anthranilic Acid | nih.gov |

| Primary Gas Generated | Carbon Dioxide (CO₂) | nih.gov |

| Polymer Systems | General polymer industry applications | nih.gov |

Synthesis of Functional Polymers via Ring-Opening Reactions with Aminoisatoic Anhydride Derivatives

The anhydride ring in this compound is susceptible to nucleophilic attack, making it a suitable monomer for ring-opening polymerization. This reactivity allows for the synthesis of a variety of functional polymers. For instance, the reaction of isatoic anhydride with amines leads to the opening of the anhydride ring, a fundamental step in the formation of polyamides. nih.govresearchgate.net Similarly, reaction with diols can produce polyesters.

The presence of the "4-amino" group on the benzene (B151609) ring of this compound provides inherent functionality to the resulting polymer backbone. This amino group can be further modified to introduce other functional moieties, or it can be utilized to influence the polymer's properties, such as solubility, thermal stability, and adhesion. Research into the polymerization of N-alkylisatoic anhydride derivatives has demonstrated the synthesis of ladder-type polyamides. researchgate.net This suggests that this compound can be a valuable monomer for creating polymers with unique architectures and functionalities. The ring-opening polymerization can be controlled to produce polymers with predetermined molecular weights and narrow molecular weight distributions.

Table 2: Potential Functional Polymers from Ring-Opening Reactions of this compound

| Reactant | Resulting Polymer Type | Potential Functional Groups |

| Diamines | Polyamides | Amide linkages, pendant amino groups |

| Diols/Polyols (e.g., Polyethylene glycol) | Polyesters/Poly(ester-amide)s | Ester linkages, pendant amino groups |

| Functionalized Amines | Functional Polyamides | Pendant groups from the functionalized amine |

Development of Antimicrobial Polymeric Materials

The development of polymeric materials with antimicrobial properties is a significant area of research aimed at preventing the growth of harmful microorganisms on surfaces. A promising approach involves the incorporation of quaternary ammonium (B1175870) compounds (QACs) into polymer structures. nih.govorgsyn.org QACs are positively charged and can disrupt the cell membranes of bacteria, leading to cell death.

A patent has described isatoic anhydride derivatives containing an N-substituent with a quaternary ammonium group, highlighting their utility in functionalizing materials. uni-bayreuth.de This suggests a direct pathway to synthesizing antimicrobial polymers from this compound. By reacting the amino group of this compound to introduce a quaternary ammonium salt and then polymerizing the resulting monomer, it is possible to create polymers with inherent biocidal activity. These polymers could find applications in coatings, medical devices, and food packaging to prevent microbial contamination. The efficacy of such antimicrobial polymers would depend on factors like the charge density and the length of the alkyl chains on the quaternary ammonium group.

Table 3: Potential Antimicrobial Activity of Polymers Derived from this compound

| Polymer Type | Antimicrobial Moiety | Target Microorganisms (Hypothetical) |

| Polyamide or Polyester | Quaternary Ammonium Salt | Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive) |

Note: The development of antimicrobial polymers from this compound is a potential application based on related patents; specific experimental data on the antimicrobial efficacy of such polymers is not extensively available in peer-reviewed literature.

Application in Specialty Polymer Synthesis and Modification

This compound serves as a valuable precursor for the synthesis of high-performance and specialty polymers. Its rigid aromatic structure and reactive functional groups can be leveraged to create polymers with enhanced thermal stability, mechanical strength, and chemical resistance. One important class of such polymers is poly(amide-imide)s (PAIs). orgsyn.org PAIs are known for their exceptional properties and are typically synthesized from monomers containing both amide and imide functionalities, or from precursors that form these linkages during polymerization, such as trimellitic anhydride. orgsyn.org Given its structure, this compound can be used as a monomer in the synthesis of PAIs, contributing both an aromatic diamine character (after ring opening) and a precursor to an imide ring.

Furthermore, this compound can be used to modify existing polymers. For instance, it can be reacted with epoxy resins to act as a curing agent or to introduce specific functionalities. uni-bayreuth.dewikipedia.org The amine and anhydride groups can react with the epoxy rings, leading to a cross-linked network with modified properties such as increased glass transition temperature and improved thermal stability.

Table 4: Potential Applications of this compound in Specialty Polymers

| Application | Polymer Type | Key Properties Imparted |

| Monomer | Poly(amide-imide)s | High thermal stability, mechanical strength, chemical resistance |

| Modifier/Curing Agent | Epoxy Resins | Increased cross-link density, enhanced thermal and mechanical properties |

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Aminoisatoic Anhydride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 4-Aminoisatoic anhydride (B1165640), the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine (NH₂) and amide (NH) protons. The aromatic protons would appear as a set of signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns would be dictated by the substitution pattern on the benzene (B151609) ring, particularly the electron-donating amino group and the electron-withdrawing anhydride moiety. The protons of the NH₂ group and the NH proton of the anhydride ring would likely appear as broader signals, and their chemical shifts could be influenced by the solvent, concentration, and temperature.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for 4-Aminoisatoic Anhydride

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C-H) | ~6.5 - 8.0 | The exact shifts and splitting patterns depend on the precise electronic environment. |

| ¹H | Amine (NH₂) | Variable, broad | Shift is solvent and concentration-dependent. |

| ¹H | Amide (NH) | > 10.0, broad | Typically deshielded and may exchange with D₂O. |

| ¹³C | Carbonyl (C=O) | ~160 - 180 | Two distinct signals are expected for the two carbonyl groups ucalgary.ca. |

| ¹³C | Aromatic (C-NH₂) | ~140 - 155 | Shielded compared to other aromatic carbons due to the amino group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₈H₆N₂O₃), the molecular weight is 178.14 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result | Interpretation |

|---|---|---|

| Molecular Ion Peak [M]⁺ | m/z ≈ 178 | Corresponds to the molecular weight of the compound. An odd number indicates the presence of an even number of nitrogen atoms. |

| HRMS | Exact mass of C₈H₆N₂O₃ | Confirms the elemental formula. |

| Major Fragment | [M - CO₂]⁺ | Loss of carbon dioxide is a characteristic fragmentation of the isatoic anhydride ring wikipedia.org. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature of acid anhydrides is the presence of two carbonyl (C=O) stretching bands, typically found in the region of 1750-1820 cm⁻¹ ucalgary.caspectroscopyonline.com. The presence of the amino group (NH₂) would be indicated by N-H stretching vibrations, usually appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration would also be present. The amide N-H stretch from the anhydride ring would also be observed in this region. Additionally, C-N stretching and aromatic C=C and C-H stretching vibrations would be visible in the spectrum, confirming the aromatic and amine components of the structure.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Amide (N-H) | Stretch | ~3200 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Carbonyl (C=O) | Asymmetric & Symmetric Stretch | 1750 - 1820 (two bands) ucalgary.caspectroscopyonline.com |

| Aromatic (C=C) | Stretch | 1500 - 1600 |

| Amine (N-H) | Bend | 1550 - 1650 |

Chromatographic Methods (HPLC, TLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving its synthesis or derivatization.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for separation, quantification, and purification. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid, would likely be used to achieve good separation and peak shape. Due to their reactivity, analysis of anhydrides can sometimes be challenging as they are susceptible to hydrolysis shimadzu.com.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative analysis. It is widely used to monitor reaction progress by comparing the spots of reactants, products, and the reaction mixture on a TLC plate. For this compound, a silica gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The spots can be visualized under UV light due to the aromatic nature of the compound.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography on this compound, a single crystal of high quality must first be grown. If successful, the analysis would reveal the planar structure of the fused ring system and the geometry of the amino and carbonyl groups. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, which dictate how the molecules pack together in the crystal lattice. While the crystal structure for acetic anhydride has been reported nih.gov, specific crystallographic data for this compound is not found in the searched literature.

Computational and Theoretical Chemistry Studies of 4 Aminoisatoic Anhydride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For isatoic anhydride (B1165640) and its derivatives, DFT methods have been successfully used to analyze structural parameters, vibrational frequencies, and electronic properties. The B3LYP functional combined with basis sets like 6-31+G(d,p) has shown excellent correlation with experimental crystallographic and spectroscopic data for the parent isatoic anhydride molecule. These calculations form the basis for understanding how the addition of an amino group at the 4-position influences the molecule's properties.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Computational methods are also employed to explore and predict reaction pathways. Techniques like imposed activation (IACTA) can be used to explore potential reaction pathways and transition states in a guided manner, requiring minimal prior knowledge of the products. This approach could be applied to 4-Aminoisatoic anhydride to computationally investigate its reactions with various nucleophiles, which are known to proceed via ring-opening followed by cyclization to form derivatives like quinazolinones.

Table 1: Key Concepts in HOMO-LUMO Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | The electron-donating amino group is expected to increase the energy of the HOMO, enhancing its nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | The LUMO is likely centered on the carbonyl groups and the heterocyclic ring, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of kinetic stability and chemical reactivity. | A potentially smaller gap compared to isatoic anhydride would suggest higher reactivity, aligning with its use as a chemical intermediate. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions.

While specific MD simulation studies focused solely on this compound are not prevalent in the literature, this technique is extensively applied to study the behavior of its derivatives, particularly in biological contexts. For instance, MD simulations are used to investigate the stability of ligand-protein complexes identified through molecular docking. In such studies, a derivative of this compound docked into a protein's active site would be simulated in a solvated environment to assess the stability of the binding pose, observe the dynamics of key interactions, and calculate binding free energies. The simulation can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes, providing a more accurate picture of the binding event.

In Silico Drug Design: Molecular Docking and Pharmacophore Generation for Derivatives

The scaffold of this compound is a cornerstone for the synthesis of a wide range of biologically active heterocyclic compounds, most notably quinazolines and quinazolinones. The in silico methods of molecular docking and pharmacophore generation are central to the rational design and discovery of new drug candidates based on these derivatives.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. The primary goal is to predict the binding affinity and pose of the ligand in the receptor's binding site. Numerous studies have synthesized series of quinazolinone derivatives from isatoic anhydride precursors and evaluated their potential as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy. In these studies, the synthesized compounds are docked into the EGFR active site to predict their binding energies and analyze the specific amino acid interactions responsible for their inhibitory activity. The results of docking studies help prioritize which derivatives should be synthesized and tested experimentally, accelerating the drug discovery process.

Pharmacophore Generation: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known ligand-protein complex or a set of active molecules. For derivatives of this compound that show significant activity against a target, a pharmacophore model can be created. This model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The generated pharmacophore can then be used as a 3D query to rapidly screen large virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active.

Table 2: Example of In Silico Drug Design Workflow for this compound Derivatives

| Step | Method | Objective | Example Application |

|---|---|---|---|